9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
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Overview
Description
9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a complex organic compound with a unique structure that includes methoxy groups, a methoxyphenyl group, and a pyrimidoisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the intermediate compounds are synthesized via the reduction of Schiff bases using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Uniqueness
9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is unique due to its specific structural features, including the presence of methoxy groups and a pyrimidoisoquinolinone core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
9,10-dimethoxy-2-(4-methoxy-N-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C22H23N3O4/c1-24(15-5-7-16(27-2)8-6-15)21-13-18-17-12-20(29-4)19(28-3)11-14(17)9-10-25(18)22(26)23-21/h5-8,11-13H,9-10H2,1-4H3 |
InChI Key |
BXDGLCZSSKDSRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC |
Origin of Product |
United States |
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